Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: Similar structure but with an amino group instead of a formamido group.
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Contains a methyl group at a different position on the thiadiazole ring.
1,3,4-Thiadiazole derivatives: A broader class of compounds with various substituents on the thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O3S |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
ethyl 5-formamidothiadiazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O3S/c1-2-12-6(11)4-5(7-3-10)13-9-8-4/h3H,2H2,1H3,(H,7,10) |
InChI Key |
NPGAAMSRNHRAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC=O |
Origin of Product |
United States |
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